

# A Technical Guide to the Spectroscopic Analysis of 5-Chloro-2-nitrophenol

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## Compound of Interest

Compound Name: 5-Chloro-2-nitrophenol

Cat. No.: B185284

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-nitrophenol**, a key intermediate in the synthesis of various commercially important materials, including agricultural chemicals and dyestuffs. This document outlines the available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses and provides detailed experimental protocols for these techniques.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **5-Chloro-2-nitrophenol**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data for 5-Chloro-2-nitrophenol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in publicly accessible databases			

Detailed  $^1\text{H}$  NMR spectral data, including chemical shifts, multiplicities, and coupling constants for **5-Chloro-2-nitrophenol**, are not readily available in the public domain spectral databases searched.

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for 5-Chloro-2-nitrophenol

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in publicly accessible databases	

A complete list of  $^{13}\text{C}$  NMR chemical shifts for **5-Chloro-2-nitrophenol** is not readily available in the public domain spectral databases searched.

## Table 3: Infrared (IR) Spectroscopic Data for 5-Chloro-2-nitrophenol

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
Data not available in publicly accessible databases	

A detailed peak list for the infrared spectrum of **5-Chloro-2-nitrophenol** is not readily available in the public domain spectral databases searched. General expected absorptions would include O-H stretching (broad), aromatic C-H stretching, N-O stretching (asymmetric and symmetric), and C-Cl stretching.

## Table 4: Mass Spectrometry Data for 5-Chloro-2-nitrophenol

The mass spectrum was obtained via Electron Ionization (EI). The molecular weight of **5-Chloro-2-nitrophenol** is 173.55 g/mol .[\[1\]](#)

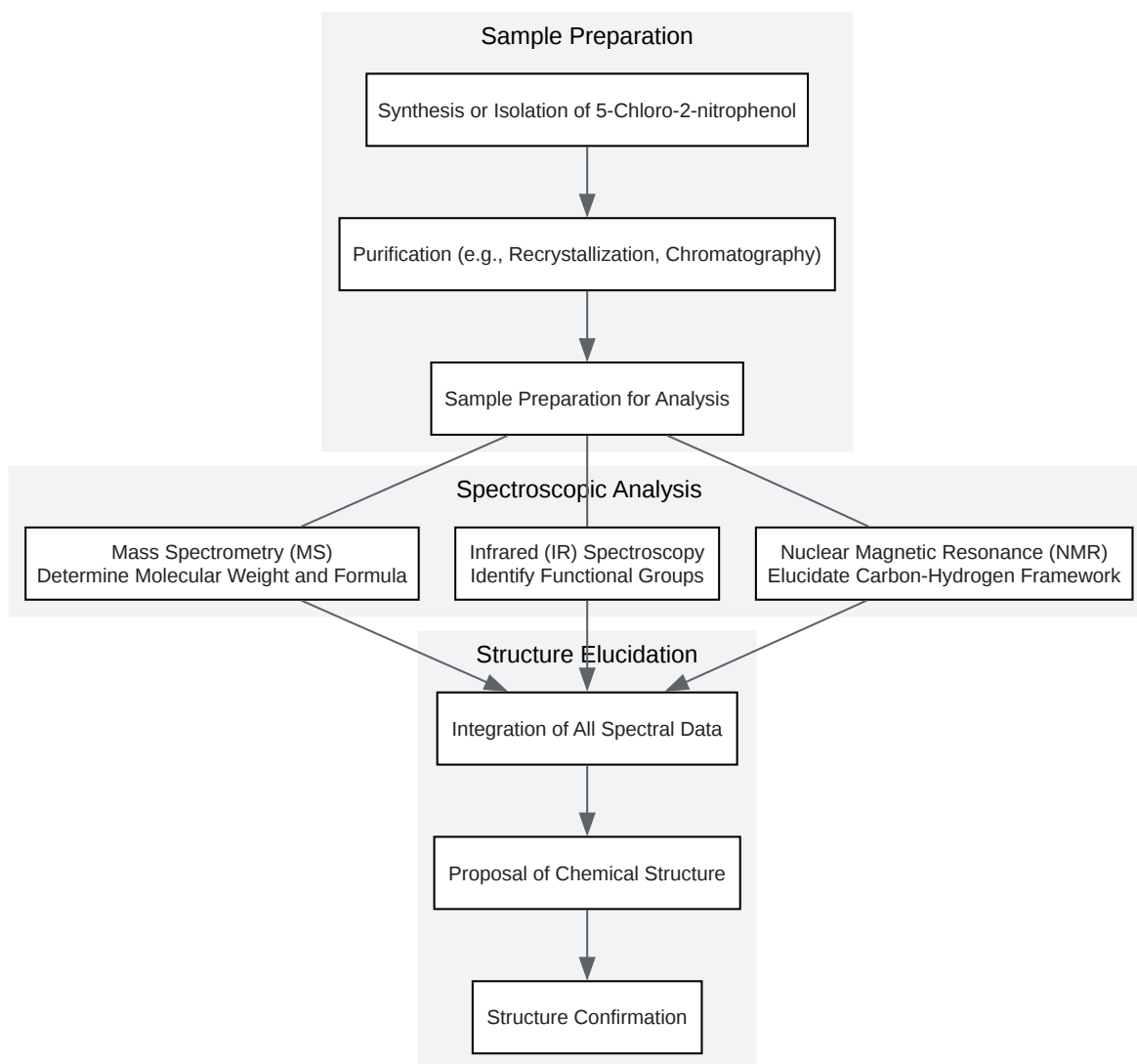
Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
173	100	[M] <sup>+</sup> (Molecular Ion)
63	68.6	C <sub>5</sub> H <sub>3</sub> <sup>+</sup>
143	62.7	[M-NO] <sup>+</sup>
127	34.6	[M-NO <sub>2</sub> ] <sup>+</sup>
99	24.8	C <sub>5</sub> H <sub>2</sub> ClO <sup>+</sup>
113	23.5	C <sub>5</sub> H <sub>2</sub> NO <sub>2</sub> <sup>+</sup>
75	22.2	C <sub>6</sub> H <sub>3</sub> O <sup>+</sup>
87	18.3	C <sub>4</sub> H <sub>2</sub> ClO <sup>+</sup>
50	17.0	C <sub>4</sub> H <sub>2</sub> <sup>+</sup>
108	15.7	C <sub>5</sub> H <sub>2</sub> ClO <sup>+</sup>

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

## Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like **5-Chloro-2-nitrophenol** follows a logical workflow that integrates various spectroscopic techniques to provide a comprehensive characterization.

Figure 1: General Workflow for Spectroscopic Characterization



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Figure 1: General Workflow for Spectroscopic Characterization.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically performed for the characterization of a solid organic compound such as **5-Chloro-2-nitrophenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

### 1. Sample Preparation:

- Approximately 5-25 mg of the solid **5-Chloro-2-nitrophenol** sample is required for  $^1\text{H}$  NMR, and 20-100 mg for  $^{13}\text{C}$  NMR.
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a small vial. Deuterated solvents are used to avoid interference from solvent protons in the  $^1\text{H}$  NMR spectrum.
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

### 2. Data Acquisition:

- The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.
- The spectrometer is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
- The magnetic field homogeneity is optimized through a process called "shimming" to ensure sharp spectral lines.
- For  $^1\text{H}$  NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. The acquisition time is typically a few minutes.

- For  $^{13}\text{C}$  NMR, due to the low natural abundance of the  $^{13}\text{C}$  isotope, a greater number of scans are required to achieve a good signal-to-noise ratio. The acquisition time can range from 20 minutes to several hours. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

### 3. Data Processing:

- The raw FID data is converted into a frequency-domain spectrum using a Fourier transform.
- The spectrum is phased to ensure all peaks are in the positive absorptive mode.
- The baseline of the spectrum is corrected to be flat.
- The spectrum is calibrated by setting the TMS peak to 0 ppm.
- For  $^1\text{H}$  NMR, the integrals of the peaks are determined to find the relative ratios of the protons.
- The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of the signals are measured and analyzed to determine the structure.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

### 1. Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid **5-Chloro-2-nitrophenol** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.
- The mixture is then placed into a pellet press, and high pressure is applied to form a thin, transparent pellet.

### 2. Data Acquisition:

- A background spectrum of the empty sample compartment is recorded to account for atmospheric CO<sub>2</sub> and water vapor.
- The KBr pellet is placed in a sample holder in the path of the infrared beam of an FTIR spectrometer.
- The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

### 3. Data Processing and Analysis:

- The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
- The characteristic absorption bands are identified and compared to correlation charts to determine the presence of functional groups such as O-H (hydroxyl), N-O (nitro), C=C (aromatic), and C-Cl (chloro) groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

### 1. Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the **5-Chloro-2-nitrophenol** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized by heating in a high vacuum.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]<sup>+</sup>) and causing it to fragment in a reproducible manner.

### 2. Mass Analysis:

- The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or magnetic sector).

- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).

### 3. Detection and Spectrum Generation:

- The separated ions are detected, and a signal is generated for each ion, proportional to its abundance.
- The mass spectrum is plotted as the relative abundance of each ion versus its  $m/z$  ratio. The most abundant ion in the spectrum is called the base peak and is assigned a relative abundance of 100%.

### 4. Data Analysis:

- The peak at the highest  $m/z$  value generally corresponds to the molecular ion, which provides the molecular weight of the compound.
- The isotopic pattern of the molecular ion can provide information about the elemental composition. For example, the presence of chlorine is indicated by a characteristic  $M+2$  peak with an intensity of about one-third that of the  $M$  peak.
- The fragmentation pattern provides a "fingerprint" of the molecule and can be analyzed to deduce its structure.

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## References

- 1. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]
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